2-Amino-3-chloropyridin-4-OL
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Overview
Description
2-Amino-3-chloropyridin-4-OL is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a hydroxyl group (-OH) attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and dye synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloropyridin-4-OL can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-hydrazinopyridine with tert-butanol and sodium tert-butoxide under reflux conditions. The reaction mixture is then cooled, and glacial acetic acid is added to adjust the pH, followed by solvent recovery and drying to obtain the desired product .
Another method involves the use of NaOH and NaClO in an aqueous solution, followed by the addition of 2-chloro-3-amido-4-methylpyridine. The reaction is stirred for an hour to yield the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloropyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
2-Amino-3-chloropyridin-4-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-chloropyridin-4-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: This compound is similar in structure but differs in the position of the amino and chlorine groups.
2-Chloropyridine: Lacks the amino and hydroxyl groups, making it less versatile in certain applications.
2-Amino-4-chloropyridine: Similar to 2-Amino-3-chloropyridin-4-OL but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
2-amino-3-chloro-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSUFQDEAQWONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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